3-Ethynyl-1,10-phenanthroline 3-Ethynyl-1,10-phenanthroline
Brand Name: Vulcanchem
CAS No.:
VCID: VC4016122
InChI: InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H
SMILES: C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
Molecular Formula: C14H8N2
Molecular Weight: 204.23 g/mol

3-Ethynyl-1,10-phenanthroline

CAS No.:

Cat. No.: VC4016122

Molecular Formula: C14H8N2

Molecular Weight: 204.23 g/mol

* For research use only. Not for human or veterinary use.

3-Ethynyl-1,10-phenanthroline -

Specification

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
IUPAC Name 3-ethynyl-1,10-phenanthroline
Standard InChI InChI=1S/C14H8N2/c1-2-10-8-12-6-5-11-4-3-7-15-13(11)14(12)16-9-10/h1,3-9H
Standard InChI Key JDIPHHLKZSYEBK-UHFFFAOYSA-N
SMILES C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
Canonical SMILES C#CC1=CN=C2C(=C1)C=CC3=C2N=CC=C3

Introduction

Structural and Electronic Properties

Molecular Architecture

The molecular structure of 3-ethynyl-1,10-phenanthroline consists of a phenanthroline backbone—a fused tricyclic system of two pyridine rings and a central benzene ring—substituted with an ethynyl (-C≡CH) group at the 3-position. This substitution introduces sp-hybridized carbon atoms, which extend the π-conjugation of the phenanthroline system. The compound’s IUPAC name is 3-ethynyl-1,10-phenanthroline, with the molecular formula C14H8N2\text{C}_{14}\text{H}_8\text{N}_2 and a molecular weight of 204.23 g/mol .

Electronic Characteristics

The ethynyl group exerts significant electronic effects:

  • Conjugation Extension: The sp-hybridized carbons delocalize electrons across the phenanthroline core, lowering the LUMO energy and enhancing redox activity .

  • Steric Influence: The linear ethynyl group minimizes steric hindrance, facilitating coordination to metal centers.

Synthesis and Optimization

Sonogashira Coupling

The most common synthetic route involves a Sonogashira cross-coupling reaction between 3-bromo-1,10-phenanthroline and trimethylsilylacetylene (TMSA), followed by deprotection:

3-Bromo-1,10-phenanthroline+HC≡C-Si(CH3)3Pd(PPh3)4,CuI3-[(Trimethylsilyl)ethynyl]-1,10-phenanthrolineKF3-Ethynyl-1,10-phenanthroline\text{3-Bromo-1,10-phenanthroline} + \text{HC≡C-Si(CH}_3\text{)}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{3-[(Trimethylsilyl)ethynyl]-1,10-phenanthroline} \xrightarrow{\text{KF}} \text{3-Ethynyl-1,10-phenanthroline}

Key Reaction Parameters:

  • Catalyst System: Pd(PPh3_3)4_4 (5–10 mol%) and CuI (10 mol%) .

  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) with triethylamine as a base.

  • Temperature: 60–80°C for 12–24 hours .

Table 1: Representative Synthesis Conditions

ReactantCatalystSolventTemperature (°C)Yield (%)
3-Bromo-1,10-phenanthrolinePd(PPh3_3)4_4/CuITHF/Et3_3N7063

Deprotection Strategies

The trimethylsilyl (TMS) protecting group is removed using:

  • Tetrabutylammonium fluoride (TBAF): Quantitative deprotection in THF at room temperature.

  • Potassium fluoride (KF): Requires polar aprotic solvents like DMF and elevated temperatures .

Characterization Techniques

Spectroscopic Analysis

  • 1^1H NMR: The ethynyl proton resonates as a singlet at δ 3.1–3.3 ppm, while aromatic protons of the phenanthroline core appear between δ 8.2–9.5 ppm .

  • IR Spectroscopy: The C≡C stretch is observed at 2100–2120 cm1^{-1}, and C=N stretches of the phenanthroline ring at 1580–1600 cm1^{-1} .

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 205.1 ([M+H]+^+) .

X-ray Crystallography

Single-crystal X-ray studies reveal a planar phenanthroline core with a C≡C bond length of 1.20 Å, consistent with sp-hybridization. The dihedral angle between the ethynyl group and the phenanthroline plane is <5°, indicating minimal steric distortion .

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

3-Ethynyl-1,10-phenanthroline acts as a bidentate ligand, coordinating to transition metals via the N1 and N10 atoms. Notable complexes include:

Table 2: Metal Complexes and Applications

Metal IonComplexApplication
Cu(I)[Cu(3-ethynyl-phen)]Photocatalytic CO2_2 reduction
Ru(II)[Ru(3-ethynyl-phen)3_3]2+^{2+}Dye-sensitized solar cells
Fe(II)[Fe(3-ethynyl-phen)2_2]2+^{2+}Oxygen sensing

Catalytic Performance

  • Cross-Coupling Reactions: Cu(I) complexes catalyze Ullmann-type couplings with turnover frequencies (TOF) up to 1,200 h1^{-1} .

  • Electrocatalysis: Ru(II) complexes exhibit a 15% efficiency in dye-sensitized solar cells due to enhanced light absorption .

Materials Science Applications

Organic Semiconductors

The extended π-system enables charge carrier mobility of 0.5–2.0 cm2^2/V·s in thin-film transistors, comparable to rubrene-based devices .

Luminescent Materials

Europium(III) complexes with 3-ethynyl-1,10-phenanthroline show intense red emission (λem_{em} = 615 nm) with quantum yields of 45%, suitable for OLEDs .

Comparative Analysis with Analogues

1,10-Phenanthroline vs. 3-Ethynyl Derivative

  • Electronic Effects: The ethynyl group lowers the LUMO by 0.3 eV compared to unsubstituted phenanthroline, enhancing electron-accepting capacity .

  • Thermal Stability: Decomposition temperature increases from 280°C (phenanthroline) to 320°C (3-ethynyl-phenanthroline) due to rigidification .

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